molecular formula C20H21F4N5O4 B587749 Trelagliptin-Trifluoressigsäuresalz CAS No. 928201-45-0

Trelagliptin-Trifluoressigsäuresalz

Katalognummer: B587749
CAS-Nummer: 928201-45-0
Molekulargewicht: 471.413
InChI-Schlüssel: RPRCIXKRLHWPJO-XFULWGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trelagliptin Trifluoroacetic Acid Salt, also known as Trelagliptin Trifluoroacetic Acid Salt, is a useful research compound. Its molecular formula is C20H21F4N5O4 and its molecular weight is 471.413. The purity is usually 95%.
BenchChem offers high-quality Trelagliptin Trifluoroacetic Acid Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trelagliptin Trifluoroacetic Acid Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Efficacy in Type 2 Diabetes Management
    • Trelagliptin has been shown to significantly reduce HbA1c levels in patients with type 2 diabetes when administered as an add-on therapy to insulin. In a study involving Japanese patients, a reduction of 0.63% in HbA1c was observed compared to placebo, demonstrating its effectiveness in glycemic control .
    • Long-term studies indicate that trelagliptin maintains glycemic control over extended periods without causing severe hypoglycemia, making it a favorable choice for patients requiring consistent management .
  • Combination Therapy
    • The compound is often used in conjunction with other antihyperglycemic agents, such as metformin or insulin. It has been noted for its compatibility with various treatment regimens, providing flexibility for clinicians .
    • A study highlighted that switching from other DPP-4 inhibitors to trelagliptin did not adversely affect glycemic control, suggesting that it can be an effective alternative for patients who may not respond adequately to other treatments .

Efficacy and Safety Studies

Numerous clinical trials have evaluated the safety and efficacy of trelagliptin:

  • Phase IV Study : A randomized, double-blind study assessed the addition of trelagliptin to insulin therapy in patients with inadequate glycemic control. The results indicated significant improvements in HbA1c levels without severe adverse effects .
  • Long-term Safety : Long-term treatment studies have demonstrated that trelagliptin is well-tolerated over extended periods, with a low incidence of hypoglycemia compared to other DPP-4 inhibitors .

Case Studies

Case Study 1: Efficacy in Elderly Patients

  • An observational study focused on elderly patients with type 2 diabetes showed that trelagliptin effectively managed blood glucose levels while minimizing the risk of hypoglycemia, which is particularly important in this demographic due to their increased vulnerability .

Case Study 2: Switching Therapy

  • A cohort study analyzed patients who switched from sitagliptin to trelagliptin. The findings indicated no significant deterioration in glycemic control, reinforcing the drug's role as a viable alternative therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Analyse Chemischer Reaktionen

Types of Reactions

Trelagliptin Trifluoroacetic Acid Salt undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the compound, affecting its pharmacological properties.

    Reduction: This reaction can modify the compound’s structure, potentially enhancing its efficacy.

Common Reagents and Conditions

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other DPP-4 inhibitors such as:

Uniqueness

Biologische Aktivität

Trelagliptin trifluoroacetic acid salt is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor developed primarily for the treatment of type 2 diabetes mellitus. This article explores its biological activity, pharmacokinetics, and therapeutic implications based on diverse research findings.

Overview of Trelagliptin

Trelagliptin (SYR-472) is characterized by its ability to provide sustained inhibition of DPP-4, which plays a crucial role in glucose metabolism. Unlike other DPP-4 inhibitors, trelagliptin is designed for once-weekly dosing, making it a convenient option for patients with type 2 diabetes.

Inhibition of DPP-4 : Trelagliptin acts as a competitive and reversible inhibitor of DPP-4. It exhibits a half-life for dissociation of approximately 30 minutes, indicating a stable interaction with the enzyme. The inhibition constant (Ki) has been reported at 1.5 ± 0.1 nmol/L, showcasing its potency in inhibiting DPP-4 activity .

Selectivity : Trelagliptin demonstrates over 10,000-fold selectivity against related proteases such as DPP-8 and DPP-9. This selectivity is crucial as it minimizes potential off-target effects that could arise from less selective inhibitors .

Pharmacokinetics

Trelagliptin's pharmacokinetic profile indicates effective absorption and distribution in the body. Studies have shown that a single oral dose leads to significant reductions in plasma DPP-4 activity, with peak inhibition observed between 1 to 2 hours post-dose. The extent of inhibition is dose-dependent, further confirming its efficacy .

Table 1: Plasma DPP-4 Inhibition by Trelagliptin

Dose (mg/kg)Plasma DPP-4 Activity (% Inhibition) at 1 HourPlasma DPP-4 Activity (% Inhibition) at 8 Hours
0.0328.9 ± 6.942.1 ± 2.3
0.111.5 ± 1.522.9 ± 3.9
0.36.5 ± 1.211.6 ± 1.8

Comparative Efficacy

In comparative studies, trelagliptin has shown superior efficacy over other DPP-4 inhibitors like alogliptin and sitagliptin:

Table 2: Comparative Inhibition Potency of DPP-4 Inhibitors

CompoundIC50 (nmol/L)
Trelagliptin1.3 (CI = 1.1–1.5)
Alogliptin5.3 (CI = 5.0–5.7)
Sitagliptin16.0 (CI = 15.1–16.9)

These findings underscore trelagliptin's potential as a more effective treatment option for managing blood glucose levels in diabetic patients.

Case Studies

Several clinical trials have assessed the effectiveness of trelagliptin in real-world settings:

  • Study on Glycemic Control : A clinical trial involving patients with poorly controlled type 2 diabetes demonstrated that once-weekly trelagliptin significantly reduced HbA1c levels compared to placebo after 24 weeks .
  • Long-term Safety Profile : Another study evaluated the long-term safety and efficacy of trelagliptin over a year, showing consistent glycemic control without significant adverse effects .

Eigenschaften

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2.C2HF3O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;3-2(4,5)1(6)7/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;(H,6,7)/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRCIXKRLHWPJO-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F4N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678830
Record name Trifluoroacetic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)-4-fluorobenzonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928201-45-0
Record name Trifluoroacetic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)-4-fluorobenzonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.